molecular formula C13H12N4O3 B13548161 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione

Cat. No.: B13548161
M. Wt: 272.26 g/mol
InChI Key: UMPFZHDHNQMEMZ-UHFFFAOYSA-N
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Description

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction is accompanied by decarboxylation, forming 3-amino-3,4-dihydroquinazolin-4-one. The latter is then acylated with succinic anhydride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is unique due to its specific structure, which combines the quinazolinone core with a piperidine-2,6-dione moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

3-(6-amino-4-oxoquinazolin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H12N4O3/c14-7-1-2-9-8(5-7)13(20)17(6-15-9)10-3-4-11(18)16-12(10)19/h1-2,5-6,10H,3-4,14H2,(H,16,18,19)

InChI Key

UMPFZHDHNQMEMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C=NC3=C(C2=O)C=C(C=C3)N

Origin of Product

United States

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